2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core substituted with a 3-iodo-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-iodo-4-methylaniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organolithium reagents in THF.
Major Products Formed
Oxidation: Formation of isoindole-1,3-dione derivatives with oxidized side chains.
Reduction: Formation of isoindoline derivatives with reduced side chains.
Substitution: Formation of substituted isoindole derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylaniline: A precursor used in the synthesis of 2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione.
N-(3-iodo-4-methylphenyl)phthalimide: A structurally related compound with similar chemical properties.
2-(3-bromo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione: A brominated analog with comparable reactivity and applications.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for versatile functionalization through substitution reactions. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C15H10INO2 |
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Molecular Weight |
363.15 g/mol |
IUPAC Name |
2-(3-iodo-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10INO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
InChI Key |
DFVUPBSFZHLGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)I |
Origin of Product |
United States |
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